N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, its geometry, and conformation.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis and structure of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone derivatives , reveals the exploration of reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various heterocyclic compounds. These studies provide a foundation for understanding the chemical behavior and potential modifications of compounds like N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (Kosolapova et al., 2013).
Biological Applications and Pharmacological Evaluation
- Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors involve compounds with similar structural motifs, highlighting their potential in cancer treatment and the importance of structural modifications to enhance biological activity and metabolic stability (Stec et al., 2011).
- Studies on glutaminase inhibitors , such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, indicate the role of sulfur-containing compounds in developing anticancer agents, showcasing a methodological approach to enhancing drug-like properties and therapeutic potential (Shukla et al., 2012).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential applications, ongoing research, and areas of interest for future study.
Please note that not all compounds will have information available in all these categories. The availability of information largely depends on how much research has been conducted on the particular compound. If you have a different compound or a more commonly studied compound, I might be able to provide more specific information.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-17-8-4-13(20)10-16(17)22-18(25)11-27-19-9-7-15(23-24-19)12-2-5-14(21)6-3-12/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRONUWFPXJWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
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